molecular formula C10H11NO3 B010402 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol CAS No. 100278-67-9

3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol

Cat. No. B010402
M. Wt: 193.2 g/mol
InChI Key: KYYGFZNFUJIJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C10H11NO3. It is also known as Triclosan, which is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Triclosan has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics.

Scientific Research Applications

Triclosan has been extensively studied for its antimicrobial properties and has been used in many consumer products to prevent bacterial growth. It has also been used in medical settings as a disinfectant and preservative. Additionally, Triclosan has been studied for its potential use in treating acne, as it has been shown to inhibit the growth of Propionibacterium acnes, a common acne-causing bacteria.

Mechanism Of Action

The antimicrobial activity of Triclosan is due to its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis. It binds to the active site of enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which are essential for bacterial growth and survival.

Biochemical And Physiological Effects

Triclosan has been shown to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone function in animals, which has raised concerns about its potential impact on human health. Additionally, Triclosan has been found to accumulate in human breast milk, urine, and blood, which has led to questions about its safety and potential long-term effects.

Advantages And Limitations For Lab Experiments

Triclosan has been widely used in laboratory experiments due to its antimicrobial properties. It is often used to test the efficacy of new antimicrobial agents and to study the mechanisms of bacterial resistance. However, Triclosan has limitations in its use as a research tool, as it has been shown to have non-specific effects on cell membranes and can interfere with the activity of other enzymes.

Future Directions

There are many potential future directions for research on Triclosan. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects. Additionally, there is ongoing research into the potential health effects of Triclosan and its impact on the environment. As more is learned about the biochemical and physiological effects of Triclosan, there may be a need to re-evaluate its use in consumer products and medical settings.
Conclusion:
In conclusion, Triclosan is a widely used antimicrobial agent that has been extensively studied for its potential health and environmental effects. Its mechanism of action involves the inhibition of fatty acid synthesis, which is essential for bacterial growth and survival. While Triclosan has many advantages as a research tool, there are also limitations to its use. As research continues, there may be a need to re-evaluate the use of Triclosan in consumer products and medical settings.

Synthesis Methods

The synthesis of 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is achieved through the reaction of 2,4,6-trichlorophenol with sodium hydroxide and subsequent nitration with nitric acid. The resulting compound is then reduced with sodium borohydride to yield Triclosan. This synthesis method has been used for many years and is well established in the scientific community.

properties

CAS RN

100278-67-9

Product Name

3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

3-methyl-6-nitro-2-prop-2-enylphenol

InChI

InChI=1S/C10H11NO3/c1-3-4-8-7(2)5-6-9(10(8)12)11(13)14/h3,5-6,12H,1,4H2,2H3

InChI Key

KYYGFZNFUJIJPP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C

synonyms

2-ALLYL-3-METHYL-6-NITROPHENOL

Origin of Product

United States

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